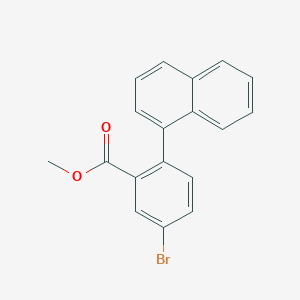
Methyl 5-bromo-2-(naphthalen-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-(naphthalen-1-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 5th position of the benzoate ring and a naphthalene moiety attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(naphthalen-1-yl)benzoate typically involves the esterification of 5-bromo-2-(naphthalen-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows: [ \text{5-bromo-2-(naphthalen-1-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The naphthalene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of naphthoquinones or other oxygenated derivatives.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-(naphthalen-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-(naphthalen-1-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through various pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways Involved: The compound may modulate signaling pathways, induce apoptosis, or inhibit microbial growth through its interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but with the bromine atom at the 4th position.
Methyl 2-bromobenzoate: Similar structure but with the bromine atom at the 2nd position.
Methyl 5-bromo-2-(3-methylpiperidin-1-yl)benzoate: Similar structure with a piperidine moiety instead of the naphthalene ring.
Propiedades
Fórmula molecular |
C18H13BrO2 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-naphthalen-1-ylbenzoate |
InChI |
InChI=1S/C18H13BrO2/c1-21-18(20)17-11-13(19)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3 |
Clave InChI |
LNOBKOQVJPGDAZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)Br)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
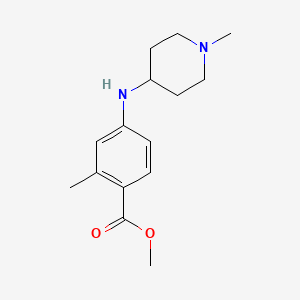

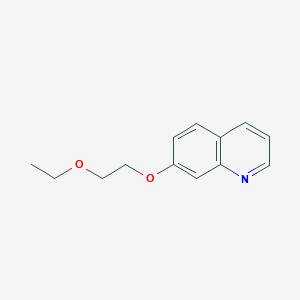
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
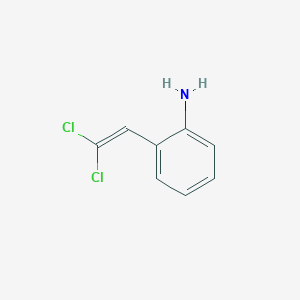
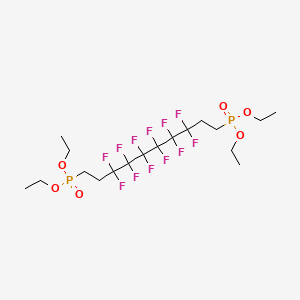
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118593.png)
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
![3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol](/img/structure/B14118606.png)
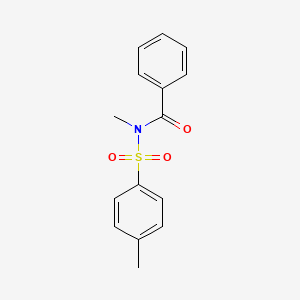
![N-cyclohexyl-2-({5-[(4-methoxyphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14118627.png)
![2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol](/img/structure/B14118633.png)
